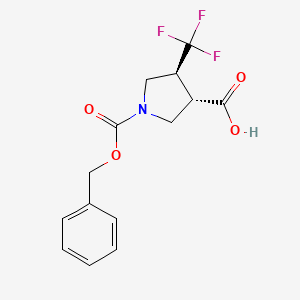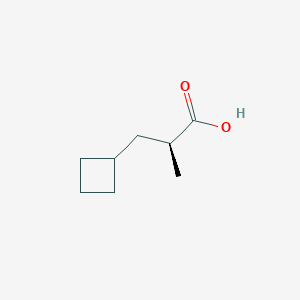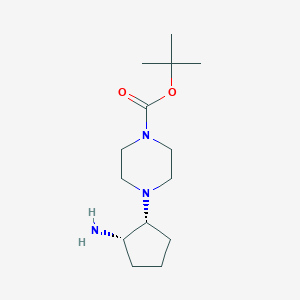![molecular formula C18H19ClN2O5S B2707936 [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate CAS No. 1197903-76-6](/img/structure/B2707936.png)
[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate is a complex organic molecule. It features a quinoline core structure, known for its presence in various pharmacologically active compounds. The combination of functional groups in this compound suggests it could have diverse applications in chemistry and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate typically involves multiple steps:
Formation of 2-chloroquinoline-4-carboxylate: : This is often synthesized through a nucleophilic aromatic substitution reaction.
Attachment of the oxoethyl group: : Using reagents like oxalyl chloride and a suitable amine, the oxoethyl group is attached to the quinoline ring.
Incorporation of the dioxothiolan moiety: : This usually involves the formation of a thioether linkage, possibly through a thiol-ene reaction.
Final coupling: : The final coupling step would involve linking the dioxothiolan-ethylamino group to the oxoethyl quinoline derivative under appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, large-scale synthesis would focus on optimizing yield and purity. This might involve:
Catalysis: : Use of specific catalysts to increase reaction efficiency.
Purification: : Techniques like crystallization, distillation, and chromatography to ensure high purity.
Automation: : Utilizing automated synthesis equipment to streamline production and reduce human error.
化学反应分析
Types of Reactions
Oxidation: : The compound might undergo oxidation reactions, particularly at the dioxothiolan ring.
Reduction: : Potential for reduction at various sites, depending on the functional groups involved.
Substitution: : Possible nucleophilic or electrophilic substitution reactions at the quinoline ring or the chloro substituent.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents like chlorine or bromine, nucleophiles like amines or alcohols.
Major Products Formed
From oxidation: : Potential formation of sulfoxides or sulfones.
From reduction: : Alcohols or amines.
From substitution: : Varied functionalized quinoline derivatives.
科学研究应用
This compound holds promise in several fields:
Chemistry: : As a versatile intermediate in synthetic organic chemistry.
Biology: : Potential use as a biochemical probe.
Medicine: : Possible development into a pharmaceutical agent, given the quinoline core.
Industry: : Use in material science or catalysis.
作用机制
The mechanism by which [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate exerts its effects would depend on its application. In a biological context, it might:
Interact with molecular targets: : Binding to proteins or enzymes.
Modulate pathways: : Affecting signal transduction or metabolic pathways.
相似化合物的比较
Compared to other quinoline derivatives, this compound stands out due to its unique combination of functional groups. Similar compounds might include:
Chloroquine: : Known for its antimalarial properties.
Quinoline-4-carboxylates: : Various derivatives used in medicinal chemistry.
While [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate shares some structural similarities, its unique functionalization with the dioxothiolan and oxoethyl groups sets it apart, potentially offering distinct reactivity and applications.
Hope this satisfies your scientific curiosity!
属性
IUPAC Name |
[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-2-21(12-7-8-27(24,25)11-12)17(22)10-26-18(23)14-9-16(19)20-15-6-4-3-5-13(14)15/h3-6,9,12H,2,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMNBELIIFSLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(1Z)-{[(benzenesulfonyl)methyl]amino}(4-methylphenyl)methylidene]-1,1-diphenylthiourea](/img/structure/B2707853.png)
![6-Methyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707855.png)
![N-(3-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2707856.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2707859.png)

![2-Chloro-N-[[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]acetamide](/img/structure/B2707863.png)
![9-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![Ethyl 4-oxo-5-(2-phenylbutanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2707865.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2707870.png)
![7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2707872.png)
![2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione](/img/structure/B2707873.png)

